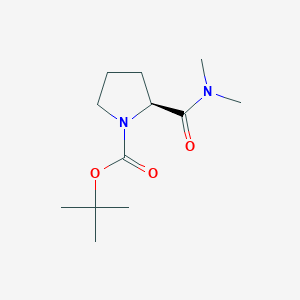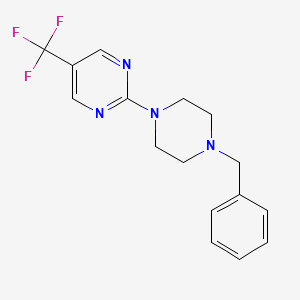![molecular formula C15H15BrO2 B8712396 1-bromo-4-[(4-methoxyphenyl)methoxymethyl]benzene](/img/structure/B8712396.png)
1-bromo-4-[(4-methoxyphenyl)methoxymethyl]benzene
Vue d'ensemble
Description
1-Bromo-4-[(4-methoxyphenyl)methoxymethyl]benzene is an organic compound with the molecular formula C15H15BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and a methoxymethyl group attached to a methoxyphenyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxybenzyl alcohol and 1-bromo-4-methylbenzene.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles such as amines, thiols, and alkoxides under suitable conditions.
Oxidation Reactions: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or hydroxylated products.
Applications De Recherche Scientifique
1-Bromo-4-[(4-methoxyphenyl)methoxymethyl]benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mécanisme D'action
The mechanism of action of 1-bromo-4-[(4-methoxyphenyl)methoxymethyl]benzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the methoxy group is oxidized to form aldehydes or carboxylic acids. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1-Bromo-4-methoxybenzene: Similar structure but lacks the methoxymethyl group.
4-Methoxybenzyl bromide: Contains a bromomethyl group instead of a bromine atom directly attached to the benzene ring.
1-Bromo-4-methoxybutane: Contains a butyl chain instead of a phenyl group.
Propriétés
Formule moléculaire |
C15H15BrO2 |
|---|---|
Poids moléculaire |
307.18 g/mol |
Nom IUPAC |
1-bromo-4-[(4-methoxyphenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C15H15BrO2/c1-17-15-8-4-13(5-9-15)11-18-10-12-2-6-14(16)7-3-12/h2-9H,10-11H2,1H3 |
Clé InChI |
ITSVXPRGIJUWPU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COCC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-[(2-methoxyethyl)sulfanyl]benzoate](/img/structure/B8712343.png)








![5-(Tert-butoxy)-2-isopropoxybenzo[d]thiazole-7-carbaldehyde](/img/structure/B8712406.png)
